

A Comprehensive Technical Guide to 2-Methoxypentane

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Compound of Interest

Compound Name: 2-Methoxypentane

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of **2-methoxypentane** ($\text{CH}_3\text{CH}(\text{OCH}_3)\text{CH}_2\text{CH}_2\text{CH}_3$), an aliphatic ether. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and known applications. The information is tailored for professionals in research, chemical sciences, and drug development, with a focus on presenting quantitative data and experimental methodologies. While **2-methoxypentane** is not prominently featured in drug discovery literature, this guide consolidates available data to serve as a foundational reference.

Nomenclature and Chemical Structure

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula $\text{C}_6\text{H}_{14}\text{O}$ and the structure $\text{CH}_3\text{CH}(\text{OCH}_3)\text{CH}_2\text{CH}_2\text{CH}_3$ is **2-methoxypentane**.^{[1][2]} This name is derived by identifying the longest carbon chain, which is a five-carbon chain (pentane), and noting a methoxy group ($-\text{OCH}_3$) attached to the second carbon atom.

Other identifiers and synonyms for this compound include:

- CAS Registry Number: 6795-88-6^{[1][3][4]}
- Synonyms: Methyl 1-methylbutyl ether, Methyl 2-pentyl ether^{[2][3]}

- InChI: InChI=1S/C6H14O/c1-4-5-6(2)7-3/h6H,4-5H2,1-3H3[1][2][3]
- Canonical SMILES: CCCC(C)OC[1][2][3]

The molecule exists as a chiral compound, with two possible enantiomers: (2R)-**2-methoxypentane** and (2S)-**2-methoxypentane**.[\[5\]](#)[\[6\]](#)

Physicochemical Properties

The physical and chemical properties of **2-methoxypentane** are summarized below. This data is critical for its handling, application in synthesis, and for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ O	[1] [3] [4] [7]
Molecular Weight	102.17 g/mol	[1] [3] [7]
Boiling Point	91-92 °C	[3] [4]
Density	0.750 g/cm ³ at 25 °C	[3] [4]
Melting Point	-105.78 °C (estimate)	[4]
Refractive Index	1.3810	[4]
LogP (Octanol-Water)	1.82140	[4]
Hydrogen Bond Acceptors	1	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bond Count	3	[4] [7]

Synthesis and Experimental Protocols

Aliphatic ethers like **2-methoxypentane** are commonly synthesized via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. While a specific protocol for **2-methoxypentane** is not widely published, a general and reliable procedure can be adapted from the synthesis of similar ethers, such as 1-methoxypentane.[\[8\]](#)

Experimental Protocol: Williamson Ether Synthesis of 2-Methoxypentane

This protocol describes a general methodology for synthesizing **2-methoxypentane** from 2-pentanol and a methylating agent.

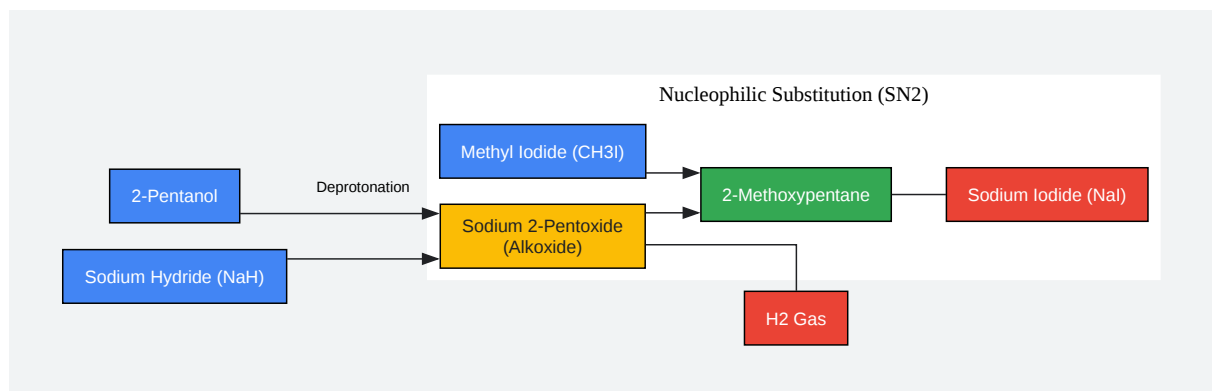
Materials:

- 2-pentanol
- Sodium hydride (NaH) or metallic sodium (Na)
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Alkoxide Formation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-pentanol in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (or metallic sodium) in portions to the solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial.
- Allow the mixture to stir at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-pentoxide alkoxide.
- **Ether Formation:** Cool the alkoxide solution again to 0 °C.

- Add methyl iodide (or dimethyl sulfate) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours to ensure the reaction goes to completion.[8]
- Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench it by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude product by fractional distillation to obtain pure **2-methoxypentane**. [8]



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*Fig 1. Workflow for the Williamson ether synthesis of **2-methoxypentane**.*

Applications in Research and Drug Development

A comprehensive search of scientific literature and chemical databases indicates that **2-methoxypentane** is not a commonly cited compound in drug discovery or medicinal chemistry.^[9] Simple aliphatic ethers are typically used as solvents or in industrial processes rather than as bioactive agents.

The role of the ether functional group in drug design is, however, significant. More complex cyclic ethers, such as oxetanes, have gained substantial attention for their ability to improve key drug properties.^{[10][11]} The oxetane motif can enhance aqueous solubility, metabolic stability, and target potency by acting as a rigid, polar scaffold or a hydrogen bond acceptor.^{[10][11]}

In contrast, the primary application of **2-methoxypentane** in a research or drug development setting would likely be as a non-polar, aprotic solvent or as a starting material for further chemical synthesis. There is no publicly available data linking **2-methoxypentane** to any specific biological signaling pathways or therapeutic targets.

Safety and Toxicology

Detailed hazard classification and toxicological data for **2-methoxypentane** are not readily available.^[7] However, based on its structure as a volatile, aliphatic ether, general safety precautions should be followed:

- **Handling:** Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Flammability:** Aliphatic ethers are generally flammable. Keep away from heat, sparks, and open flames.
- **Peroxide Formation:** Ethers can form explosive peroxides upon exposure to air and light over time. Containers should be dated upon opening and stored in a cool, dark place.

For a structurally related compound, methyl tert-butyl ether (MTBE), toxicological concerns have been raised, primarily related to its use as a gasoline additive and subsequent environmental contamination.[12] While **2-methoxypentane** is not a direct analogue, this highlights the need for careful handling and disposal of all volatile ether compounds.

Conclusion

2-Methoxypentane is a simple aliphatic ether with well-defined physicochemical properties. Its synthesis is straightforward, typically achieved through the Williamson ether synthesis. While the ether functional group is of great importance in modern medicinal chemistry, **2-methoxypentane** itself does not have established applications as a bioactive agent in drug development. Its primary utility in a research context is as a solvent or a synthetic intermediate. This guide provides the core technical information necessary for professionals to safely handle and utilize this compound in a laboratory setting.

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